molecular formula C7H11Cl2D4N2O2P B023394 Cyclophosphamide-d4 CAS No. 173547-45-0

Cyclophosphamide-d4

Katalognummer B023394
CAS-Nummer: 173547-45-0
Molekulargewicht: 265.11 g/mol
InChI-Schlüssel: CMSMOCZEIVJLDB-RUKOHJPDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of Cyclophosphamide-d4 involves base-catalyzed H-D exchange on N-nitrosobis(2-hydroxyethyl)amine, yielding N-nitrosobis(1,1-dideuterio-2-hydroxyethyl)amine. This intermediate is then converted to bis(2-chloro-1,1-dideuterioethyl)amine (nor-HN2-d4), which is a key precursor for the synthesis of Cyclophosphamide-d4 and its metabolites (Griggs & Jarman, 1975).

Wissenschaftliche Forschungsanwendungen

1. Development and Validation Method in Dried Blood Spots Using UPLC-MS/MS

  • Application Summary: Cyclophosphamide-d4 is used as an internal standard in the development and validation method of cyclophosphamide and 4-hydroxycyclophosphamide in dried blood spots using Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) .
  • Methods of Application: A simpler validation of cyclophosphamide (CP) and 4-hydroxycyclophosphamide (4-OHCP) was conducted in this research. The preparation was performed by protein precipitation with methanol. A separation was performed using formic acid 0.01%-acetonitrile as the mobile phase in gradient mode at 0.2 ml/minute .
  • Results or Outcomes: The method was successfully validated within the range of 10–40,000 ng/ml for CP and 5–4,000 ng/ml for 4-OHCP. The Lower Limit of Quantification (LLOQ) fulfilled the validation requirement referring to the 2011 EMA and 2018 FDA guidelines .

2. Mechanism-of-Action-Based Development of New Cyclophosphamides

  • Application Summary: Cyclophosphamide-d4 is used in the development of new cyclophosphamide derivatives with lower toxicity, an order of magnitude better antitumor effectiveness, and new application possibilities .
  • Methods of Application: The discovery of 3-hydroxypropanal (HPA) as a cyclophosphamide metabolite, together with the discovery that HPA is a proapoptotic aldehyde and the discovery that the cell death event in therapy with CP is DNA-alkylation-initiated p53-controlled apoptosis, led to the formulation of a mechanism of action of CP and other oxazaphosphorine cytostatics (OX) .
  • Results or Outcomes: The mechanism of action is confirmed by newly developed CP-like compounds with lower toxicity and an order of magnitude better effectiveness .

3. Cyclophosphamide-Induced Neurotoxicity

  • Application Summary: Cyclophosphamide-d4 is used in the study of cyclophosphamide-induced neurotoxicity .
  • Methods of Application: This review article offers an overview on cyclophosphamide-induced neurotoxicity, providing a unified point of view on the possible underlying molecular mechanisms .
  • Results or Outcomes: The review discusses the possible underlying molecular mechanisms including oxidative brain damage, neuroinflammation, apoptotic neuronal cell death as well as disruption of the balance of brain neurotransmitters and neurotrophic factors .

4. Development and Validation of UPLC-MS/MS Method with Volumetric Absorptive Microsampling

  • Application Summary: Cyclophosphamide-d4 is used as an internal standard in the development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide .
  • Methods of Application: The samples were derivatized with 5 μL semicarbazide hydrochloride (SCZ) and 25 μL of the resulting 4-OHCP-SCZ; 4-OHCP-d4-SCZ derivatives were absorbed by VAMS and extracted by protein precipitation .
  • Results or Outcomes: The method met the validation requirements set by the FDA. The cyclophosphamide LLOQ value was 5 ng/mL, and the calibration curve range was 5—60,000 ng/ml .

5. Development and Validation Method of Cyclophosphamide and 4-Hydroxycyclophosphamide

  • Application Summary: Cyclophosphamide-d4 is used as an internal standard in the development and validation method of cyclophosphamide and 4-hydroxycyclophosphamide .
  • Methods of Application: The preparation was performed by protein precipitation with methanol. A separation was performed using formic acid 0.01%-acetonitrile as the mobile phase in gradient mode at 0.2 ml/minute .
  • Results or Outcomes: The method was successfully validated within the range of 10–40,000 ng/ml for CP and 5–4,000 ng/ml for 4-OHCP .

6. Development and Validation Method of Cyclophosphamide and 4-Hydroxycyclophosphamide with 4-Hydroxycyclophosphamide-d4

  • Application Summary: Cyclophosphamide-d4 is used as an internal standard in the development and validation method of cyclophosphamide and 4-hydroxycyclophosphamide .
  • Methods of Application: The samples were derivatized with 5 μL semicarbazide hydrochloride (SCZ) and 25 μL of the resulting 4-OHCP-SCZ; 4-OHCP-d4-SCZ derivatives were absorbed by VAMS and extracted by protein precipitation .
  • Results or Outcomes: The method met the validation requirements set by the FDA. The cyclophosphamide LLOQ value was 5 ng/mL, and the calibration curve range was 5—60,000 ng/ml .

7. Therapeutic Option for Amyotrophic Lateral Sclerosis

  • Application Summary: Cyclophosphamide, an immunosuppressant, was tried for the treatment of Amyotrophic Lateral Sclerosis (ALS) in the 1980s and 1990s .
  • Methods of Application: The treatment involved a 10- to 14-day course of cyclophosphamide (0.5 g/day) without any subsequent treatment .
  • Results or Outcomes: No obvious acceleration of disease progression was observed during the six months after treatment .

8. Differential Immunomodulatory Effects of Epirubicin/Cyclophosphamide

  • Application Summary: Epirubicin/cyclophosphamide (EC) and docetaxel (D) are commonly used in a sequential regimen in the neoadjuvant treatment of early, high-risk or locally advanced breast cancer (BC) .
  • Methods of Application: The study compared the immunomodulatory effects of EC and D in the setting of a randomized clinical trial .
  • Results or Outcomes: The deleterious effect of EC on lymphocytes indicates strong immunosuppressive properties of this combination therapy .

9. Development and Validation Method of Cyclophosphamide and 4-Hydroxycyclophosphamide

  • Application Summary: Cyclophosphamide-d4 is used as an internal standard in the development and validation method of cyclophosphamide and 4-hydroxycyclophosphamide .
  • Methods of Application: The samples were derivatized with 5 μL semicarbazide hydrochloride (SCZ) and 25 μL of the resulting 4-OHCP-SCZ; 4-OHCP-d4-SCZ derivatives were absorbed by VAMS and extracted by protein precipitation .
  • Results or Outcomes: The method met the validation requirements set by the FDA. The cyclophosphamide LLOQ value was 5 ng/mL, and the calibration curve range was 5—60,000 ng/ml .

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Zukünftige Richtungen

Cyclophosphamide has been used in the treatment of various diseases and conditions. Future studies are expected to take advantage of Cyclophosphamide based platforms to generate combinatorial strategies for long-term tolerance induction . The observations reported by Wachsmuth et al. lay particularly strong foundations for future studies .

Eigenschaften

IUPAC Name

N,N-bis(2-chloroethyl)-4,4,6,6-tetradeuterio-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)/i4D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSMOCZEIVJLDB-CTVJKLEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNP(=O)(OC1)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(OP(=O)(N1)N(CCCl)CCCl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70975130
Record name 2-[Bis(2-chloroethyl)amino](4,4,6,6-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclophosphamide-d4

CAS RN

59720-10-4
Record name 4,4-6,6-D4-Cyclophosphamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059720104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[Bis(2-chloroethyl)amino](4,4,6,6-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Cyclophosphamide-d4
Reactant of Route 2
Reactant of Route 2
Cyclophosphamide-d4
Reactant of Route 3
Reactant of Route 3
Cyclophosphamide-d4
Reactant of Route 4
Cyclophosphamide-d4
Reactant of Route 5
Cyclophosphamide-d4
Reactant of Route 6
Cyclophosphamide-d4

Citations

For This Compound
57
Citations
OM Hall, CJ Peer, CD Fitzhugh, WD Figg - Journal of Chromatography B, 2018 - Elsevier
Abstract Analysis of cyclophosphamide (CP) and its metabolite, 4-hydroxycyclophosphamide (4OHCP), in a single assay has the ability to improve sampling techniques benefitting both …
Number of citations: 12 www.sciencedirect.com
SP Walsh, EM Shulman‐Roskes… - Journal of Labelled …, 1995 - Wiley Online Library
3‐Hydroxypropionitrile was subjected to a base‐catalyzed exchange reaction in D 2 O which provided 2,2‐dideuterio‐3‐deuteroxypropionitrile (DOCH 2 CD 2 CN) in 70% yield. …
C Ekhart, A Gebretensae, H Rosing… - … of Chromatography B, 2007 - Elsevier
Cyclophosphamide is a cytotoxic prodrug with a very narrow therapeutic index. To study the clinical pharmacology of cyclophosphamide in a large cohort of patients a previously …
Number of citations: 58 www.sciencedirect.com
N Llewellyn, P Lloyd, MD Jürgens… - Journal of Chromatography …, 2011 - Elsevier
A reliable and specific method was developed for the determination of the cytotoxic drugs cyclophosphamide and ifosfamide in sewage effluent. The most successful combination was …
Number of citations: 56 www.sciencedirect.com
M Jarman, ED Gilby, AB Foster, PK Bondy - Clinica Chimica Acta, 1975 - Elsevier
… Aliquots (1 ml) of urine were each treated with a 10 pl aliquot of the standard solution of cyclophosphamide-d4, then extracted with a 1 ml aliquot of chloroform. Each extract was …
Number of citations: 40 www.sciencedirect.com
LJ Griggs, M Jarman - Journal of Medicinal Chemistry, 1975 - ACS Publications
… 2H-1,3,2-oxazaphosphorine 2-Oxide (Cyclophosphamide-d4, lb). To a stirred solution of N,N-bis(2-chloro-1,1-dideuterioethyl)phosphoramidic dichloride (8b, 0.46 g, 1.75 mmol) in dry 1,…
Number of citations: 18 pubs.acs.org
B Winger, V Cheah, D Gingrich, F Marzan, Y Lu… - 2022 - escholarship.org
N, N N-triethylenethiophosphoramide (thiotepa) and cyclophosphamide (CP) are alkylating agents used for a variety of malignant and non-malignant disorders. Both drugs are …
Number of citations: 0 escholarship.org
J Park, N Yamashita, C Park, T Shimono, DM Takeuchi… - Chemosphere, 2017 - Elsevier
We investigated the concentrations of 57 target compounds in the different treatment units of various biological treatment processes in South Korea, including modified biological …
Number of citations: 146 www.sciencedirect.com
M Jarman, RAV Milsted, JF Smyth, RW Kinas… - Cancer research, 1979 - AACR
… When unlabeled (—)-cyclophosphamide and (+)-cyclophosphamide-d4 were incubated in admixture (total concentration of the â€â€pseudonacemate',, 20.6 @tg/ml), the intensity ratio …
Number of citations: 50 aacrjournals.org
M Canal-Raffin, K Khennoufa, B Martinez… - … of Chromatography B, 2016 - Elsevier
Highly sensitive ESI-LC–MS/MS methods were developed for urinary biological monitoring of occupational exposure to cyclophosphamide (CP), ifosfamide (IF), and methotrexate (MTX)…
Number of citations: 29 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.